

An In-depth Technical Guide to Carbazeran: Chemical Structure and Properties

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Compound of Interest

Compound Name: Carbazeran

Cat. No.: B1668340

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Abstract

Carbazeran is a potent and selective phosphodiesterase (PDE) inhibitor with significant positive inotropic effects, positioning it as a compound of interest in cardiovascular research, particularly in the context of heart failure. This technical guide provides a comprehensive overview of **Carbazeran**'s chemical structure, physicochemical properties, and its pharmacological profile. Detailed methodologies for key experiments, including phosphodiesterase inhibition assays, evaluation of inotropic activity, and metabolic studies, are presented to facilitate further research and development. This document also includes schematic representations of its mechanism of action and experimental workflows to provide a clear and concise understanding of its biological and experimental context.

Chemical Structure and Physicochemical Properties

Carbazeran, with the IUPAC name N-ethyl-carbamic acid, 1-(6,7-dimethoxy-1-phthalaziny)-4-piperidiny ester, is a synthetic compound belonging to the phthalazine class of chemicals.[1][2][3]

Table 1: Chemical and Physicochemical Properties of **Carbazeran**

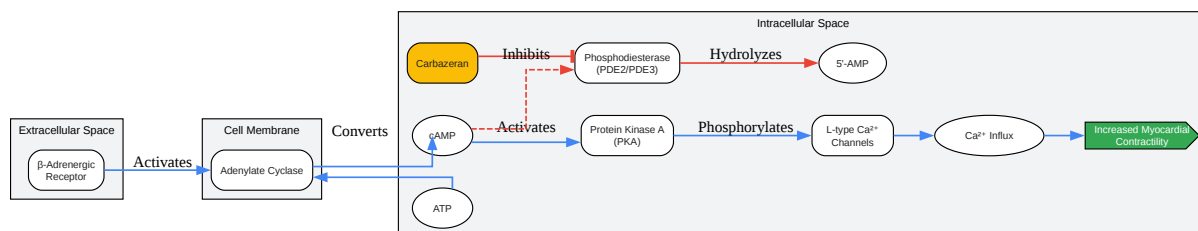
Property	Value	Reference
Chemical Formula	C ₁₈ H ₂₄ N ₄ O ₄	[1][2]
Molecular Weight	360.41 g/mol	[1][4]
CAS Number	70724-25-3	[1][2][3]
IUPAC Name	N-ethyl-carbamic acid, 1-(6,7-dimethoxy-1-phthalazinyl)-4-piperidinyl ester	[2]
Synonyms	UK 31557	[1][3]
Appearance	White to beige powder	[1]
Solubility	DMSO: ≥2 mg/mL (warmed), Chloroform: Slightly Soluble, Methanol: Slightly Soluble	[1][2]
SMILES	<chem>CCNC(=O)OC1CCN(CC1)c2ncc3cc(OC)c(OC)cc23</chem>	[1]
InChI Key	QJGVXJYGDBSPSJ-UHFFFAOYSA-N	[1][2]

Pharmacological Properties

Carbazeran's primary pharmacological actions are twofold: inhibition of phosphodiesterases and its role as a substrate for aldehyde oxidase, which dictates its metabolic fate.

Mechanism of Action: Phosphodiesterase Inhibition

Carbazeran is an inhibitor of phosphodiesterase 2 (PDE2) and PDE3.[2] By inhibiting these enzymes, **Carbazeran** prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation within cardiac myocytes. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in an increased influx of calcium ions and enhanced myocardial contractility (positive inotropic effect).



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Carbazeran's mechanism of action in cardiac myocytes.

Inotropic and Chronotropic Effects

Carbazeran produces concentration-dependent positive inotropic responses in isolated rabbit papillary muscle.[2] However, unlike many other positive inotropic agents, it elicits a negative chronotropic effect (a decrease in heart rate) in isolated rabbit right atria.

Table 2: Pharmacodynamic Properties of **Carbazeran**

Parameter	Value	Species/Tissue	Reference
cAMP Hydrolysis Inhibition (IC_{50})	4.1 μM	Rabbit heart ventricles	[2]
cGMP Hydrolysis Inhibition (IC_{50})	171 μM	Rabbit heart ventricles	[2]
Positive Inotropic Effect (EC_{50})	100 μM	Isolated rabbit papillary muscle	[2]

Metabolism by Aldehyde Oxidase

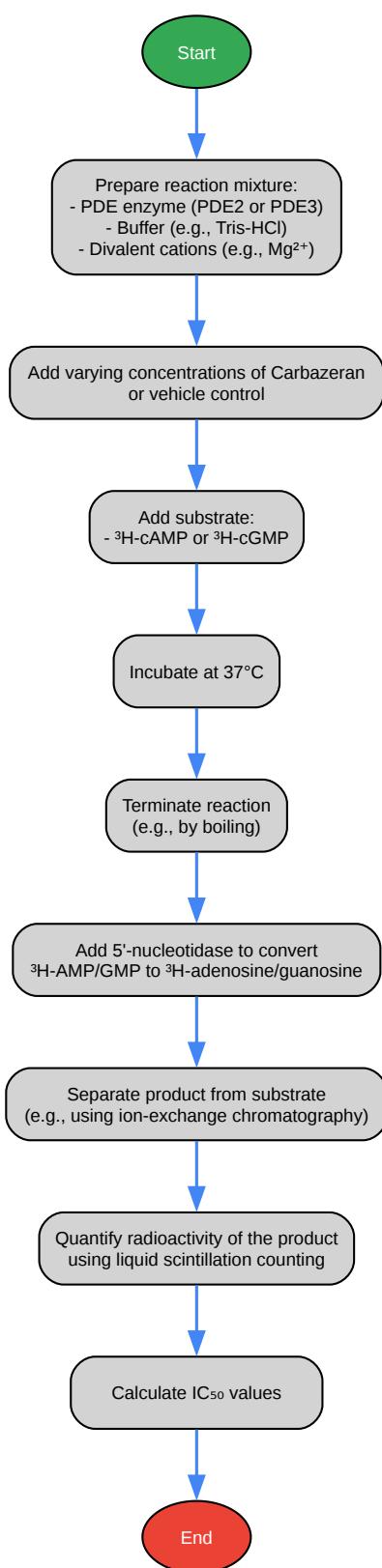
In humans, **Carbazeran** is almost completely cleared via metabolism by aldehyde oxidase (AO), specifically the AOX1 isoform.[2] The primary metabolic pathway is the 4-hydroxylation of the phthalazine ring, leading to the formation of 4-oxo-**carbazeran**. [5][6] This metabolic route is species-dependent, with different major metabolites observed in other species like dogs.[6]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological properties of **Carbazeran**.

Phosphodiesterase Inhibition Assay

The following protocol is a general representation based on standard phosphodiesterase activity assays.



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Workflow for a phosphodiesterase inhibition assay.

Detailed Methodology:

- **Preparation of Cardiac Homogenates:** Rabbit ventricular tissue is homogenized in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0) and centrifuged to obtain a supernatant containing the PDE enzymes.
- **Assay Conditions:** The assay is typically performed in a reaction mixture containing the heart homogenate, a specific concentration of radiolabeled substrate (e.g., [^3H]-cAMP or [^3H]-cGMP), and varying concentrations of **Carbazeran**.
- **Incubation:** The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.
- **Termination and Product Separation:** The reaction is stopped, and the product ([^3H]-AMP or [^3H]-GMP) is converted to its corresponding nucleoside by a 5'-nucleotidase. The radiolabeled nucleoside is then separated from the unreacted substrate using ion-exchange chromatography.
- **Quantification:** The amount of radioactivity in the eluate is determined by liquid scintillation counting, which is proportional to the PDE activity.
- **Data Analysis:** The concentration of **Carbazeran** that inhibits 50% of the PDE activity (IC_{50}) is calculated from the concentration-response curve.

Inotropic Activity in Isolated Papillary Muscle

The positive inotropic effect of **Carbazeran** is assessed using isolated cardiac muscle preparations.

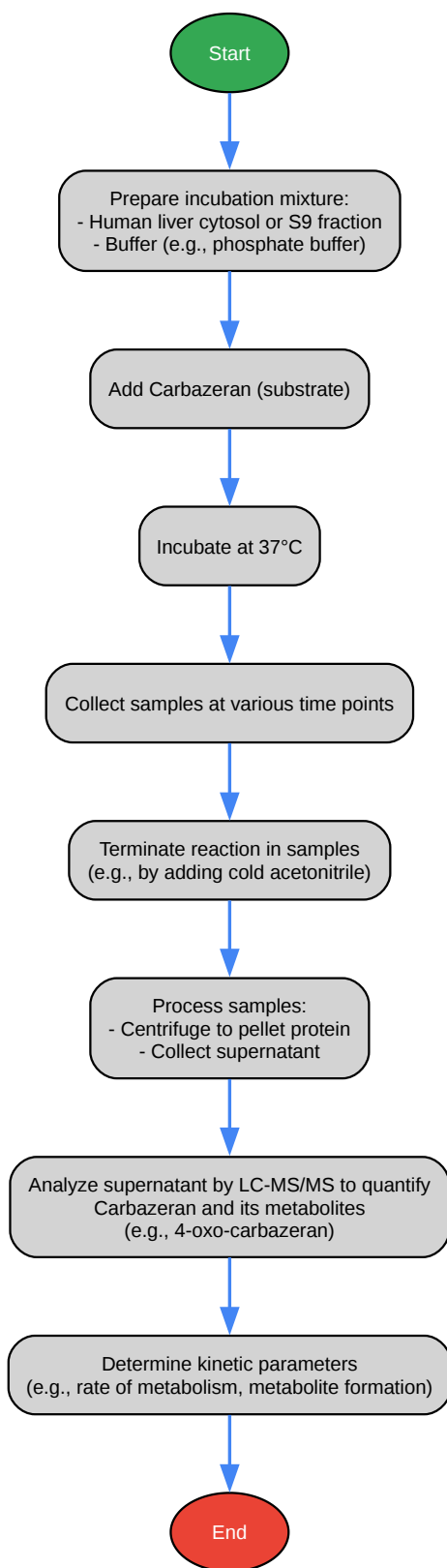
Detailed Methodology:

- **Tissue Preparation:** Papillary muscles are dissected from the right ventricle of a rabbit heart and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O_2 and 5% CO_2 .
- **Stimulation:** The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

- **Tension Measurement:** The isometric tension developed by the muscle is measured using a force-displacement transducer and recorded.
- **Experimental Protocol:** After an equilibration period, cumulative concentration-response curves to **Carbazeran** are constructed by adding the drug to the organ bath in increasing concentrations.
- **Data Analysis:** The increase in developed tension is measured, and the concentration of **Carbazeran** that produces 50% of the maximal response (EC_{50}) is determined.

Aldehyde Oxidase Metabolism Assay

The metabolism of **Carbazeran** by aldehyde oxidase is typically studied using human liver subcellular fractions.



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